Cas no 2228343-35-7 (methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate)

Methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate is a pyrrole-derived ester compound with a functionalized methylamino side chain. Its structural features, including the carboxylate ester and tertiary amine groups, make it a versatile intermediate in organic synthesis and medicinal chemistry. The compound's stability and reactivity profile allow for selective modifications, particularly in the development of heterocyclic frameworks. Its well-defined stereoelectronic properties facilitate applications in ligand design and catalysis. The presence of multiple methyl groups enhances lipophilicity, potentially improving bioavailability in pharmacological contexts. This compound is particularly valuable for researchers exploring novel pyrrole-based architectures in drug discovery and material science.
methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate structure
2228343-35-7 structure
Product name:methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate
CAS No:2228343-35-7
MF:C11H18N2O2
Molecular Weight:210.272822856903
CID:6241576
PubChem ID:165700834

methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate
    • 2228343-35-7
    • methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
    • EN300-1741338
    • インチ: 1S/C11H18N2O2/c1-7-9(6-12-3)10(11(14)15-5)8(2)13(7)4/h12H,6H2,1-5H3
    • InChIKey: ARJWOZCGLOHVLK-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C)N(C)C(C)=C1CNC)=O

計算された属性

  • 精确分子量: 210.136827821g/mol
  • 同位素质量: 210.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.3Ų
  • XLogP3: 0.7

methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1741338-1.0g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
1g
$884.0 2023-06-03
Enamine
EN300-1741338-5.0g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
5g
$2566.0 2023-06-03
Enamine
EN300-1741338-0.25g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
0.25g
$814.0 2023-09-20
Enamine
EN300-1741338-10g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
10g
$3807.0 2023-09-20
Enamine
EN300-1741338-1g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
1g
$884.0 2023-09-20
Enamine
EN300-1741338-10.0g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
10g
$3807.0 2023-06-03
Enamine
EN300-1741338-0.05g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
0.05g
$744.0 2023-09-20
Enamine
EN300-1741338-0.5g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
0.5g
$849.0 2023-09-20
Enamine
EN300-1741338-5g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
5g
$2566.0 2023-09-20
Enamine
EN300-1741338-0.1g
methyl 1,2,5-trimethyl-4-[(methylamino)methyl]-1H-pyrrole-3-carboxylate
2228343-35-7
0.1g
$779.0 2023-09-20

methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate 関連文献

methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylateに関する追加情報

Compound CAS No 2228343-35-7: Methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate

Methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate, identified by the CAS number 2228343-35-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrole derivatives, which have been extensively studied for their unique chemical properties and biological activities. The structure of this compound is characterized by a pyrrole ring substituted with methyl groups at positions 1, 2, and 5, a methylamino group at position 4, and a methyl ester group at position 3. These substituents contribute to its stability and reactivity in different chemical environments.

The synthesis of methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate involves a series of carefully designed organic reactions. The starting material is typically a pyrrole derivative with appropriate functional groups that can undergo substitution or addition reactions to introduce the desired substituents. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. For instance, researchers have employed catalytic cross-coupling reactions and microwave-assisted synthesis to streamline the production process. These methods not only enhance the reaction efficiency but also reduce the environmental footprint of the synthesis.

The chemical structure of this compound plays a crucial role in its applications. The pyrrole ring is known for its aromaticity and conjugation properties, which make it a versatile building block in organic synthesis. The methyl groups at positions 1, 2, and 5 provide steric bulk, influencing the molecule's stability and solubility. The methylamino group at position 4 introduces nitrogen into the structure, which can participate in hydrogen bonding and other intermolecular interactions. This feature is particularly valuable in drug design where bioavailability and target specificity are critical.

One of the most promising applications of methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate lies in its potential as a pharmacological agent. Recent studies have demonstrated that pyrrole derivatives can exhibit anti-inflammatory, antioxidant, and anticancer activities. For example, researchers have investigated the ability of this compound to inhibit key enzymes involved in inflammation pathways. The methyl ester group at position 3 enhances the molecule's lipophilicity, which may improve its absorption across biological membranes.

In addition to its pharmacological applications, this compound has shown potential in materials science. The unique electronic properties of the pyrrole ring make it suitable for use in organic electronics. Researchers have explored its application as a component in conductive polymers and organic light-emitting diodes (OLEDs). The steric bulk provided by the methyl groups can influence the packing density and charge transport properties of these materials.

The environmental impact of synthesizing and using this compound is another area of interest for researchers. As concern grows over the sustainability of chemical processes, efforts are being made to develop greener synthesis routes for methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate. Biocatalytic methods and solvent-free reactions are being explored to minimize waste generation and energy consumption during production.

In conclusion, methyl 1,2,5-trimethyl-4-(methylamino)methyl-1H-pyrrole-3-carboxylate (CAS No: 2228343-35-7) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure provides a foundation for innovative research into drug development and materials science. As advancements continue to be made in synthetic chemistry and green chemistry practices, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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